3-Iodo-6-pentafluoroethylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-6-pentafluoroethylpyridazine: is a heterocyclic compound featuring a pyridazine ring substituted with an iodine atom at the 3-position and a pentafluoroethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-pentafluoroethylpyridazine typically involves the iodination of a pyridazine precursor. One common method is the electrophilic iodination of a pyridazine derivative using iodine or an iodine-containing reagent. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane and a catalyst like silver trifluoroacetate to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-pentafluoroethylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 3-Iodo-6-pentafluoroethylpyridazine is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the iodine atom can improve the compound’s ability to interact with biological targets, while the pentafluoroethyl group can enhance its metabolic stability .
Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, where its unique properties can contribute to improved performance characteristics .
Mechanism of Action
The mechanism by which 3-Iodo-6-pentafluoroethylpyridazine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The iodine atom can form halogen bonds with target molecules, while the pentafluoroethyl group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
3-Iodo-6-methylpyridazine: Similar in structure but with a methyl group instead of a pentafluoroethyl group.
3-Iodo-6-chloropyridazine: Contains a chlorine atom at the 6-position instead of a pentafluoroethyl group.
3-Iodo-6-trifluoromethylpyridazine: Features a trifluoromethyl group at the 6-position.
Uniqueness: 3-Iodo-6-pentafluoroethylpyridazine is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where enhanced reactivity, stability, or specific interactions with biological targets are desired .
Properties
Molecular Formula |
C6H2F5IN2 |
---|---|
Molecular Weight |
323.99 g/mol |
IUPAC Name |
3-iodo-6-(1,1,2,2,2-pentafluoroethyl)pyridazine |
InChI |
InChI=1S/C6H2F5IN2/c7-5(8,6(9,10)11)3-1-2-4(12)14-13-3/h1-2H |
InChI Key |
QXUHOLKTOXNAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(C(F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.